
alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is a complex organic compound that features a cyclopropyl group attached to a benzyl alcohol moiety, with a sec-butylamino group linked via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl-benzyl alcohol intermediate. This intermediate is then reacted with sec-butylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The sec-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-benzaldehyde, while reduction could produce various amines or alcohols.
Aplicaciones Científicas De Investigación
Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The sec-butylamino group may interact with receptors or enzymes, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the benzyl alcohol moiety may contribute to its overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
sec-Butylamine: A simpler amine with similar structural features.
Cyclopropyl-benzyl alcohol: Shares the cyclopropyl and benzyl alcohol moieties.
Benzyl alcohol derivatives: Compounds with similar benzyl alcohol structures but different substituents.
Uniqueness
Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
29632-42-6 |
|---|---|
Fórmula molecular |
C15H24ClNO |
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
butan-2-yl-[2-(4-cyclopropylphenyl)-2-hydroxyethyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-11(2)16-10-15(17)14-8-6-13(7-9-14)12-4-5-12;/h6-9,11-12,15-17H,3-5,10H2,1-2H3;1H |
Clave InChI |
ULSNABQCQDJVPB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


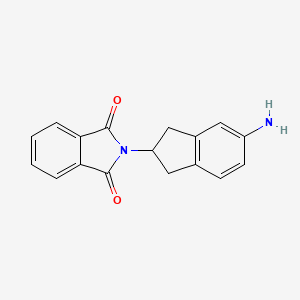
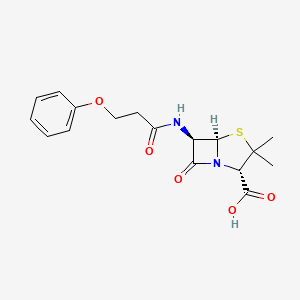
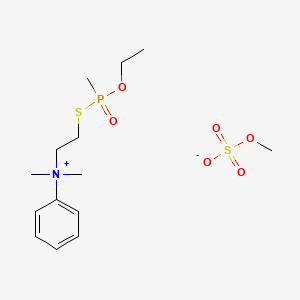

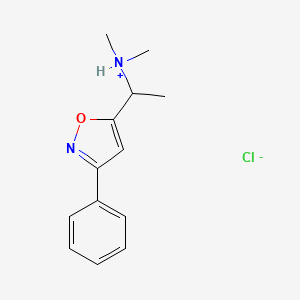
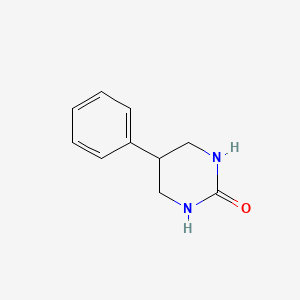
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
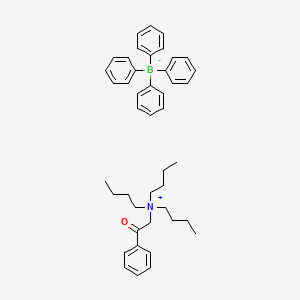
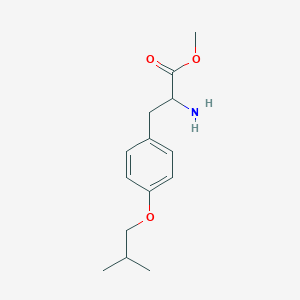

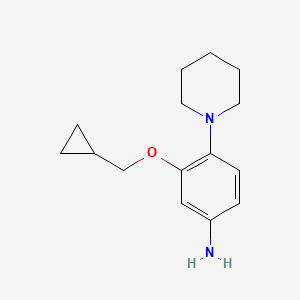

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

